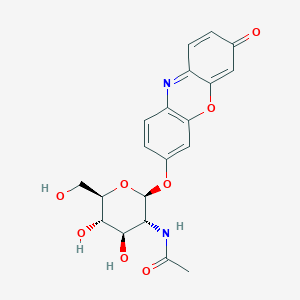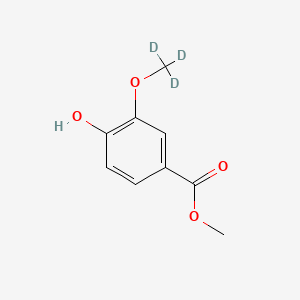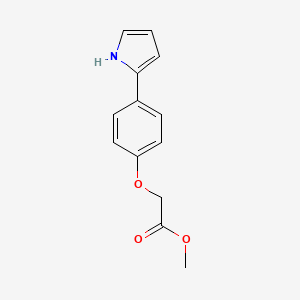
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Vue d'ensemble
Description
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex molecule that is not widely documented in the literature. It is related to other 2-acetamido-2-deoxy-beta-D-glucopyranosides, which are often used in biochemical research . These compounds can serve as substrates for various enzymes, and their reactions can be used to quantify enzyme activity .
Applications De Recherche Scientifique
Biochemical Reagents
This compound is used as a biochemical reagent in various scientific research . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the diagnosis and treatment of diseases .
Antibacterial Activity
Research has shown that this compound exhibits antibacterial activity against Staphylococcus aureus . It has been found to inhibit the action of penicillin-binding protein (PBP2a) of S. aureus . This suggests that it could be used in the development of new antibacterial drugs .
Cell Culture and Transfection
The compound is used in cell culture and transfection studies . Transfection is a technique used to introduce foreign DNA into cells. This compound could be used to study the effects of specific genes on cell function .
Pro-Survival Pathway Activation
There is evidence to suggest that the activation of the O-GlcNAc pathway, which this compound is involved in, is a potential pro-survival pathway . This means that it could be used in research into treatments for conditions where cell survival is compromised .
Wound Healing
In vitro studies have suggested that this compound could be used in the wound healing process . Its antibacterial properties could help to prevent infection, while its involvement in pro-survival pathways could promote cell survival and regeneration .
Drug Development
The compound’s good oral bioavailability and non-toxic nature suggest that it could be used in the development of new drugs . Its potential applications in this area are wide-ranging and could include the treatment of bacterial infections, the promotion of wound healing, and the protection of cells in conditions where their survival is threatened .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDOHARTZNGH-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)